3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609396-12-4
VCID: VC8078490
InChI: InChI=1S/C6H11BrN4.ClH/c1-4-11-6(10(2)3)8-5(7)9-11;/h4H2,1-3H3;1H
SMILES: CCN1C(=NC(=N1)Br)N(C)C.Cl.Cl
Molecular Formula: C6H12BrClN4
Molecular Weight: 255.54 g/mol

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride

CAS No.: 1609396-12-4

Cat. No.: VC8078490

Molecular Formula: C6H12BrClN4

Molecular Weight: 255.54 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride - 1609396-12-4

Specification

CAS No. 1609396-12-4
Molecular Formula C6H12BrClN4
Molecular Weight 255.54 g/mol
IUPAC Name 5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine;hydrochloride
Standard InChI InChI=1S/C6H11BrN4.ClH/c1-4-11-6(10(2)3)8-5(7)9-11;/h4H2,1-3H3;1H
Standard InChI Key XNDJHBZWGXLZFO-UHFFFAOYSA-N
SMILES CCN1C(=NC(=N1)Br)N(C)C.Cl.Cl
Canonical SMILES CCN1C(=NC(=N1)Br)N(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is systematically named as 5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine hydrochloride under IUPAC nomenclature . Its structure consists of a 1,2,4-triazole ring substituted at the 1-position with an ethyl group, the 3-position with a dimethylamine group, and the 5-position with bromine (Figure 1). The dihydrochloride salt form enhances solubility in polar solvents, a critical feature for laboratory applications .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1609396-12-4
Molecular FormulaC6H12BrClN4\text{C}_6\text{H}_{12}\text{BrClN}_4
Molecular Weight255.54 g/mol
SMILESCCN1C(=NC(=N1)Br)N(C)C.Cl
InChIKeyXNDJHBZWGXLZFO-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous triazole derivatives reveals planar triazole rings with bond lengths consistent with aromaticity . Nuclear magnetic resonance (NMR) studies highlight distinct proton environments: the ethyl group’s methylene protons resonate near δ=1.4\delta = 1.4 ppm (triplet), while the dimethylamine group’s protons appear as a singlet at δ=3.1\delta = 3.1 ppm . The bromine atom induces deshielding effects, shifting adjacent carbon signals in 13C^{13}\text{C}-NMR spectra .

Synthesis and Purification

Bromination of 1-Ethyl-N,N-dimethyl-1H-1,2,4-triazole

The primary synthesis route involves brominating 1-ethyl-N,N-dimethyl-1H-1,2,4-triazole using elemental bromine (Br2\text{Br}_2) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the electron-deficient 5-position of the triazole ring. Post-reaction, the crude product is purified through recrystallization from ethanol-water mixtures, yielding >95% purity.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 5-position undergoes facile substitution with nucleophiles like amines, thiols, and alkoxides. For example, reaction with piperidine in dimethylformamide (DMF) at 80°C replaces bromine with a piperidinyl group, forming 5-piperidinyl derivatives. This reactivity is leveraged to generate libraries of triazole-based bioactive molecules.

Oxidation and Reduction

Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) oxidizes the triazole ring’s sulfur analogs, though direct oxidation of this compound remains unexplored. Sodium borohydride (NaBH4\text{NaBH}_4) reduces imine groups in related structures, suggesting potential for modifying the dimethylamine moiety.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

PropertyValueMethod/Source
Boiling Point192–196°CEPI Suite
Density1.47 g/cm³EPA T.E.S.T.
Water Solubility58,882 mg/LEPA T.E.S.T.
LogP (Octanol-Water)1.2Computed

The compound’s high water solubility aligns with its ionic dihydrochloride form, facilitating use in aqueous reaction systems . Its moderate logP value indicates balanced lipophilicity, suitable for penetrating biological membranes in drug discovery .

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